molecular formula C7H4OS2 B13926623 1,3-Benzodithiol-2-one CAS No. 62576-04-9

1,3-Benzodithiol-2-one

Cat. No.: B13926623
CAS No.: 62576-04-9
M. Wt: 168.2 g/mol
InChI Key: IZTJMBFHQMPFKL-UHFFFAOYSA-N
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Description

1,3-Benzodithiol-2-one is a heterocyclic compound with the molecular formula C₇H₄OS₂ and a molecular weight of 168.236 g/mol It is characterized by a benzene ring fused with a dithiolane ring, where the sulfur atoms are positioned at the 1 and 3 positions, and a carbonyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodithiol-2-one can be synthesized through several methods. One common method involves the reaction of ortho-mercaptoaniline with carbon disulfide in the presence of a base, followed by cyclization . Another method includes the reaction of ortho-mercaptobenzoic acid with phosphorus pentasulfide, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitro compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiol-2-one involves its interaction with various molecular targets. The compound can act as a sulfur-transferring agent, facilitating the transformation of phosphonothioate and phosphonate diesters into their corresponding phosphorothioates . This activity is crucial in the synthesis of phosphorothioate-containing oligodeoxyribonucleotides, which are important in genetic research and therapeutic applications.

Properties

IUPAC Name

1,3-benzodithiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTJMBFHQMPFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211615
Record name 1,3-Benzodithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62576-04-9
Record name 1,3-Benzodithiol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062576049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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